![molecular formula C16H15N3O4 B2467654 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide CAS No. 1226440-24-9](/img/structure/B2467654.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide
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Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-tumor agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Structural Analysis and Properties
Structural Aspects and Properties of Salt and Inclusion Compounds
Research on isoquinoline derivatives, which share structural similarities with the compound , focuses on their structural aspects and how they interact with other molecules. For example, the study of amide-containing isoquinoline derivatives reveals their ability to form gels and crystalline salts upon treatment with different acids. These compounds also exhibit enhanced fluorescence when forming host–guest complexes, suggesting potential applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Applications in Synthesis and Medicinal Chemistry
Facile Synthesis of Bioactive Compounds
The compound's structural components suggest relevance in the synthesis of bioactive molecules. For instance, a study describes a high-yielding cyclization process to produce compounds with potential pharmaceutical applications (King, 2007). This indicates that derivatives of "2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide" might be valuable in creating new therapeutic agents.
Antitumor Activity of Methoxy-indolo[2,1‐a]isoquinolines
Another study synthesized methoxy-indolo[2,1-a]isoquinolines, testing them for cytostatic activity in vitro against various cancer cell lines. Some derivatives showed significant inhibition of cell proliferation, suggesting that similar compounds, including "2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide," could have antitumor properties (Ambros, Angerer, & Wiegrebe, 1988).
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-23-13-6-5-10-3-2-4-11(16(10)18-13)17-12(20)9-19-14(21)7-8-15(19)22/h2-6H,7-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZASWTAOBFJQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)CN3C(=O)CCC3=O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide |
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